1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
The compound “1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyridin-4-yl group, and a 1H-1,2,3-triazol-4-yl group . The molecule is part of a series of compounds that have been designed and synthesized for their potential anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups . The benzo[d][1,3]dioxol-5-yl group and the pyridin-4-yl group are part of larger ring structures, while the 1H-1,2,3-triazol-4-yl group is a smaller ring structure .
Scientific Research Applications
Heterogeneous Catalysis in Water
Research by Howlader et al. (2016) on urea-functionalized self-assembled molecular prisms indicates the utility of such structures in heterogeneous catalysis. These prisms, decorated with multiple urea moieties, demonstrate effectiveness in catalyzing Michael reactions and Diels-Alder reactions in aqueous media, showcasing the potential of urea-based compounds in catalytic processes (Howlader et al., 2016).
Antioxidant Activity
The preparation and characterization of coumarin-substituted heterocyclic compounds, as explored by Abd-Almonuim et al. (2020), reveal significant antioxidant activities. These compounds, synthesized in a dioxin-ethanol medium, show promising results in scavenging activity, comparable to vitamin C (Abd-Almonuim et al., 2020).
Luminescent Sensing
Xian et al. (2022) have synthesized Zn-MOFs (Metal-Organic Frameworks) that are responsive to various chemicals, including antibiotics and ions, in aqueous media. These frameworks offer potential applications in the detection of specific biomarkers in simulated urine and other solutions, highlighting the versatility of heterocyclic compounds in sensing technologies (Xian et al., 2022).
Synthesis of Novel Heterocycles
The synthesis of various heterocyclic compounds, as described in studies like that of Reddy et al. (2003) and Lin et al. (1989), demonstrates the broad applicability of compounds like 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea in creating new pharmaceuticals and materials. These studies reveal the potential for creating a wide range of substances with varying properties and applications (Reddy et al., 2003), (Lin et al., 1989).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored further, particularly in the context of anticancer research .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c23-16(19-11-1-2-14-15(7-11)25-10-24-14)18-8-12-9-22(21-20-12)13-3-5-17-6-4-13/h1-7,9H,8,10H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMTXMOZSBQIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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